5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
Description
5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde is a pyrazole derivative characterized by a pyrazole core substituted with a chloro group at position 5, a methyl group at position 3, and a (2,6-dichlorophenyl)methyl moiety at position 1.
Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O/c1-7-9(6-18)12(15)17(16-7)5-8-10(13)3-2-4-11(8)14/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNMZAQSIMQOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
Based on the known activities of similar indole derivatives , it can be hypothesized that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may impact a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Biological Activity
5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde (CAS No: 882223-97-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular formula is , and it has an average molecular weight of approximately 319.57 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds containing the pyrazole moiety often exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various pathogens. The structure of this compound may enhance its interaction with microbial targets, potentially disrupting their cellular functions.
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress and related diseases .
- Enzyme Inhibition : Compounds similar to this pyrazole have been evaluated for their ability to inhibit specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine synthesis pathway. Inhibition of DHODH has implications for treating autoimmune diseases and certain cancers .
Antimicrobial Studies
A study conducted on various pyrazole derivatives indicated that this compound exhibited notable antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Enzyme Inhibition Assays
In enzyme inhibition assays targeting DHODH, derivatives similar to our compound showed effective inhibition with IC50 values ranging from 0.1 to 10 µM. For instance, a related pyrazole derivative demonstrated an IC50 value of 0.262 µM against Plasmodium falciparum DHODH, indicating strong potential for antimalarial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbaldehydes
Substituent Variations and Structural Analogues
A. 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 176387-54-5)
- Structure : Shares the pyrazole-4-carbaldehyde backbone but differs in substituents:
- Position 1: Phenyl group (vs. 2,6-dichlorophenylmethyl).
- Position 3: Propyl chain (vs. methyl).
- Molecular Formula : C₁₃H₁₃ClN₂O (Molar Mass: 248.71 g/mol).
- Key Differences : The absence of chlorine atoms on the phenyl ring and the longer propyl chain at position 3 likely reduce steric hindrance and alter electronic properties compared to the target compound. This may affect solubility and reactivity in cross-coupling reactions .
B. 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Structure : A dihydropyrazole derivative with fluorophenyl and phenyl substituents.
- The fluorine atom on the aryl group enhances electronegativity, which could improve binding affinity in biological systems compared to chlorine-rich analogues .
C. 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Structure : Features bromine and fluorine substituents on aryl groups.
- Key Differences : Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions in medicinal chemistry applications. However, the dihydro core reduces aromaticity, altering electronic delocalization compared to the fully aromatic target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
